N-(4-Ethoxyphenyl)propanamide
Description
Contextual Significance of N-(4-Ethoxyphenyl)propanamide in Chemical Science
The significance of this compound in chemical science is largely tied to its structural relationship with phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide). Phenacetin was widely used as an analgesic and antipyretic drug before its use was curtailed due to concerns about its adverse effects, including carcinogenicity and nephropathy. researchgate.netwikipedia.org The metabolism of phenacetin primarily involves O-dealkylation to form paracetamol (acetaminophen), which is responsible for its analgesic effects. wikipedia.orgnih.gov However, alternative metabolic pathways can lead to toxic metabolites. researchgate.netwikipedia.org
This history has positioned this compound and its analogues as important subjects for comparative studies and as scaffolds for developing new chemical entities. Researchers investigate how modifying the acyl group (from acetyl in phenacetin to propanoyl in this compound) and other parts of the molecule alters its chemical properties, metabolic fate, and biological activity. The core structure serves as a versatile building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. smolecule.comsmolecule.com
Table 1: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C11H15NO2 | 193.24 | 5664-54-0 |
| N-(4-Ethoxyphenyl)-2-chloropropanamide | C11H14ClNO2 | 227.69 | 868771-18-0 fluorochem.co.uk |
| N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)propanamide | C18H21NO3 | 299.36 | 540797-80-6 chemicalbook.com |
| N-(4-Ethoxyphenyl)-3-(3-fluorophenyl)propanamide | C17H18FNO2 | 287.33 | 853313-88-9 sigmaaldrich.com |
| 2-Bromo-N-(4-ethoxyphenyl)propanamide | C11H14BrNO2 | 272.14 | 109098-43-3 cymitquimica.com |
This table presents a selection of this compound and some of its derivatives with their basic chemical properties. Data is compiled from various chemical suppliers and databases.
Overview of Research Trajectories for this compound and its Derivatives
Research into this compound has branched into several key trajectories, primarily centered on the synthesis and evaluation of its derivatives for various biological activities. The core structure is often modified by introducing different functional groups to explore structure-activity relationships.
A significant area of investigation is the development of derivatives with potential anticancer properties . For instance, studies have shown that incorporating moieties like thiazole (B1198619) or chromenone can lead to compounds with cytotoxic effects against various cancer cell lines. smolecule.com Modifications of chromenone derivatives, in particular, have been shown to enhance their effectiveness against breast and lung cancer cells. Similarly, other derivatives have been evaluated for their ability to inhibit cancer cell proliferation. smolecule.com
Another major research path involves the creation of derivatives with antimicrobial and anti-inflammatory activity . Compounds incorporating thiazole rings have demonstrated activity against various bacterial and fungal strains. smolecule.com The introduction of an oxazole (B20620) ring has also been explored for potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Furthermore, this compound serves as a key intermediate in organic synthesis. For example, N-(4-methoxyphenyl)-3-chloropropionamide, a related compound, is used in the synthesis of cilostazol, a medication used to treat symptoms of intermittent claudication. google.com The synthesis of various propanamide derivatives often involves multi-step reactions, starting from precursors like 4-methoxy aniline (B41778) and coupling them with various side chains to produce a library of compounds for screening. ajol.infosarpublication.com
Table 2: Summary of Research on this compound Derivatives
| Derivative Class | Moiety Introduced | Investigated Activity | Research Focus |
| Thiazole Derivatives | Thiazole ring | Anticancer, Antimicrobial | Exploration of potential as drug candidates for cancer and infectious diseases. smolecule.com |
| Chromenone Derivatives | Chromenone scaffold | Anticancer, Anti-inflammatory | Development of targeted therapies by modifying the core structure to enhance cytotoxicity. |
| Cyanocyclohexyl Derivatives | Cyanocyclohexyl group | Antitumor, Anti-inflammatory | Investigation of compounds as potential new therapeutics for cancer and inflammatory conditions. smolecule.com |
| Oxadiazole Derivatives | 1,3,4-Oxadiazole (B1194373) ring | Anticancer | Synthesis of compounds with moderate to high anticancer potential. ajol.info |
| Isoxazole Derivatives | Isoxazole ring | Analgesic | Synthesis and evaluation of analgesic properties. sarpublication.com |
This table summarizes the main research trajectories for derivatives of this compound, highlighting the structural modifications and the targeted biological activities.
Current State and Knowledge Gaps in this compound Investigations
The current body of research has established this compound and its derivatives as a versatile class of compounds with significant potential, particularly in medicinal chemistry. Synthetic routes to a wide array of its derivatives are well-documented, and preliminary studies have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. smolecule.comsmolecule.comajol.info The structural data, including crystal structures for some related compounds, provide a solid foundation for understanding their molecular conformations and interactions. nih.govresearchgate.netidsi.mdidsi.md
Despite these advances, significant knowledge gaps remain. While many derivatives have shown promising biological activity in initial screenings, comprehensive studies on their specific mechanisms of action are often lacking. For many of these compounds, the precise molecular targets and biochemical pathways through which they exert their effects are still under investigation. smolecule.com
Furthermore, while the synthesis of these compounds is established, the optimization of these processes for large-scale, efficient, and environmentally friendly production is an area that requires more attention. There is also a need for more extensive research into the broader pharmacological profiles of these derivatives. While initial studies focus on specific activities like anticancer or antimicrobial effects, a more complete understanding of their interactions with other biological systems is necessary for any potential therapeutic development. The long-term stability and metabolic fate of many of these novel derivatives in biological systems also remain largely unexplored. Addressing these knowledge gaps will be crucial for translating the initial promising findings into practical applications.
Structure
3D Structure
Properties
CAS No. |
19314-14-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C11H15NO2/c1-3-11(13)12-9-5-7-10(8-6-9)14-4-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HRLXPZIYSKPJFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Ethoxyphenyl Propanamide
Strategies for the De Novo Synthesis of N-(4-Ethoxyphenyl)propanamide
The formation of the amide bond in this compound is the cornerstone of its synthesis. This can be achieved through various multi-step sequences where reaction conditions are meticulously optimized to ensure high yields and purity.
Multi-Step Reaction Sequences and Reaction Condition Optimization
A common and effective method for the de novo synthesis of this compound involves the acylation of 4-ethoxyaniline with a suitable propanoylating agent. A typical multi-step reaction sequence is outlined below:
Reaction Scheme:
The optimization of this reaction is crucial for maximizing the yield and minimizing by-products. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the use of a base to neutralize the hydrochloric acid formed during the reaction. For instance, the reaction can be carried out in a variety of solvents, including dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at temperatures ranging from 0 °C to room temperature. The addition of a tertiary amine base, such as triethylamine (B128534) or pyridine, is a common strategy to scavenge the HCl produced.
In a parallel approach, 3-bromopropionyl chloride can be reacted with 4-ethoxyaniline to yield N-(4-ethoxyphenyl)-3-bromopropanamide. This intermediate can then undergo further modifications. The reaction is typically performed in a basic medium at room temperature. pjps.pk
A detailed example of a related synthesis of N-(substituted-phenyl) bromopropanamides involves dissolving the substituted aniline (B41778) in a suitable solvent and then adding 3-bromopropionyl bromide. The pH is maintained at 10 using a 10% sodium carbonate solution, and the reaction proceeds at room temperature. This general protocol can be adapted for the synthesis of the bromo-analogue of this compound. pjps.pk
Catalytic Approaches in this compound Formation
The N-acylation of amines, a fundamental reaction in organic chemistry, can be facilitated by a range of catalysts. While some N-acylation reactions can proceed under catalyst-free conditions, particularly with highly reactive acylating agents, the use of catalysts often leads to milder reaction conditions, higher yields, and improved selectivity. orientjchem.org
Several catalytic systems have been reported for N-acylation reactions, which are applicable to the synthesis of this compound. These include:
Heterogeneous Catalysts: Solid-supported catalysts like KF-Al2O3 and ZnO have been employed for N-acylation. orientjchem.org These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability.
Lewis Acids: Lewis acids such as ferric chloride (FeCl3) and aluminum triflate (Al(OTf)3) can activate the acylating agent, making it more susceptible to nucleophilic attack by the amine. orientjchem.org
Other Catalysts: Other reported catalysts for N-acylation include iodine and anhydrous nickel(II) chloride. orientjchem.org
A specific example of a catalytic process for a related compound, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), involves the reduction of p-ethoxynitrobenzene in the presence of acetic anhydride (B1165640) and a Raney Nickel catalyst. This one-pot reaction combines the reduction of the nitro group to an amine and its subsequent acylation. google.com A similar strategy could potentially be adapted for the synthesis of this compound by using propanoic anhydride instead of acetic anhydride.
Derivatization and Analog Design for this compound Core Structures
The this compound core structure provides a versatile platform for the design and synthesis of a wide array of analogues with potentially diverse biological activities. Modifications can be introduced at three key positions: the propanamide backbone, the ethoxyphenyl moiety, and through the incorporation of heterocyclic scaffolds.
Modification of the Propanamide Backbone
Alterations to the propanamide backbone can influence the compound's conformational flexibility, polarity, and interaction with biological targets. One approach involves the synthesis of amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-ketoprofen and (S)-ibuprofen to create more stable prodrugs with improved gastrointestinal safety profiles. scispace.com This strategy of modifying the carboxylic acid group of a drug by forming an amide linkage can be conceptually applied to modify the propanamide backbone of this compound.
For instance, the introduction of substituents along the three-carbon chain of the propanamide can be explored. This could involve the synthesis of α- or β-substituted propanamide derivatives. Such modifications can introduce chiral centers and alter the molecule's three-dimensional shape.
Substituent Variations on the Ethoxyphenyl Moiety
The ethoxyphenyl ring is another key site for structural diversification. The introduction of various substituents on the aromatic ring can significantly impact the electronic properties, lipophilicity, and metabolic stability of the resulting analogues.
A series of N-substituted-aryl-3-phenylpropanamide derivatives have been synthesized and evaluated for their biological activities. koreascience.kr In these studies, different substituents, such as chlorine, were introduced onto the phenyl ring, leading to compounds with enhanced potency compared to the parent compound. This highlights the importance of substituent effects on the phenyl ring.
A plausible synthetic route for introducing substituents onto the ethoxyphenyl ring of this compound could mirror the methods used for related compounds. For example, a plausible synthesis for a related acetamide (B32628) derivative involves the nitration of 4-ethoxyaniline to introduce a nitro group at the 3-position, followed by catalytic hydrogenation to yield 3-amino-4-ethoxyaniline. vulcanchem.com This amino group can then be further modified before or after the propanamidation step.
Incorporation of Heterocyclic Scaffolds into this compound Analogues
The incorporation of heterocyclic rings is a widely used strategy in medicinal chemistry to introduce structural complexity and modulate physicochemical and biological properties. Several studies have reported the synthesis of complex molecules where a heterocyclic scaffold is linked to the this compound core.
Examples of such incorporations include:
Thiazole (B1198619) Derivatives: N-(4-(4-ethoxyphenyl)thiazol-2-yl)propanamide derivatives have been synthesized. The formation of the thiazole ring is typically achieved by reacting an α-haloketone with thiourea. smolecule.com
Oxadiazole and Thiadiazole Derivatives: Novel bi-heterocyclic propanamides containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings have been synthesized. brieflands.comontosight.ai For instance, the synthesis of 3-({5-((2-amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide has been reported. brieflands.com
Triazole Derivatives: A library of 1,2,4-triazole (B32235) derivatives has been synthesized through a multi-step protocol, where the final step involves the N-substitution of a triazole-thiol with N-(substituted-phenyl)bromopropanamides, including an this compound derivative. pjps.pk
Benzothieno[2,3-d]pyrimidine Derivatives: A complex heterocyclic system, N-(4-Ethoxyphenyl)-3-[7-(2-methyl-2-propanyl)-4-oxo-3,4,5,6,7,8-hexahydro Current time information in Bangalore, IN.benzothieno[2,3-d]pyrimidin-2-yl]propanamide, has been synthesized, demonstrating the feasibility of attaching large, multi-ring systems to the propanamide moiety. evitachem.com
The synthesis of these heterocyclic analogues often involves multi-step reaction sequences, including condensation reactions to form the heterocyclic core and subsequent functional group modifications to introduce the this compound side chain. evitachem.com
Structure Activity Relationship Sar Studies of N 4 Ethoxyphenyl Propanamide Derivatives
Design Principles for Modulating Activity in N-(4-Ethoxyphenyl)propanamide Analogues
The design of novel analogues of this compound is guided by established medicinal chemistry principles. Modifications are strategically introduced to probe the steric, electronic, and hydrophobic requirements of the biological target. The primary goal is to optimize the interactions between the ligand and the receptor binding pocket, thereby enhancing the desired biological response.
The 4-ethoxy group on the phenyl ring is a key feature, providing a combination of lipophilicity and hydrogen bond accepting capability. The nature and position of substituents on this aromatic ring can significantly impact biological activity. SAR studies on analogous N-phenylacetamide derivatives have shown that electron-withdrawing groups, such as nitro or chloro, at the para-position can influence stability and solubility. In the context of this compound, altering the ethoxy group or introducing additional substituents can modulate the compound's interaction with its target.
For instance, replacing the ethoxy group with a methoxy (B1213986) group can alter metabolic stability, while larger alkoxy groups may enhance lipophilicity, potentially improving membrane permeability but also possibly increasing non-specific binding. The introduction of halogen atoms (e.g., F, Cl, Br) can introduce favorable halogen bonding interactions with the target protein, potentially increasing potency.
Table 1: Hypothetical Biological Activity of N-(Aryl)propanamide Derivatives with Varying Aromatic Substituents
| Compound ID | Aromatic Ring Substituent (R) | Relative Potency (%) | Rationale for Change in Potency |
| 1a | 4-OCH2CH3 (Baseline) | 100 | Baseline compound with favorable lipophilicity and H-bond accepting capability. |
| 1b | 4-OH | 60 | Increased polarity may reduce cell permeability; potential for new H-bond interactions. |
| 1c | 4-OCH3 | 90 | Slightly less lipophilic than ethoxy, may have altered metabolic stability. |
| 1d | 4-Cl | 110 | Electron-withdrawing nature and potential for halogen bonding can enhance binding affinity. |
| 1e | 4-CF3 | 125 | Strong electron-withdrawing group can significantly alter electronic properties and improve metabolic stability. |
| 1f | 3,4-di-Cl | 85 | Increased lipophilicity might be beneficial, but steric hindrance could be detrimental. |
Note: The data in this table is representative and for illustrative purposes, based on general SAR principles.
The propanamide chain acts as a linker, and its length, rigidity, and the nature of the amide bond are crucial for correctly positioning the aromatic ring and the terminal group within the receptor's binding site. The amide bond itself is a key hydrogen bond donor and acceptor. unina.it
Modifications to the propanamide chain can include:
Chain Length: Altering the number of carbon atoms in the linker can change the distance between the key pharmacophoric features, which can be critical for optimal receptor binding.
Methylation: Introducing a methyl group on the alpha-carbon of the propanamide can introduce a chiral center and provide steric bulk, which may lead to stereospecific interactions with the target.
Cyclization: Incorporating the propanamide chain into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can constrain the conformation of the molecule, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.
Table 2: Hypothetical Biological Activity of N-(4-Ethoxyphenyl) Derivatives with Propanamide Chain Modifications
| Compound ID | Propanamide Chain Modification | Relative Potency (%) | Rationale for Change in Potency |
| 2a | -NH-CO-CH2-CH3 (Baseline) | 100 | Flexible linker allowing for induced fit. |
| 2b | -NH-CO-CH(CH3)-CH3 | 150 | Introduction of a chiral center and steric bulk may lead to more specific and stronger interactions. |
| 2c | -NH-CO-CH2-CH2-CH3 | 70 | Increased chain length may lead to a suboptimal orientation in the binding pocket. |
| 2d | Propanamide integrated into a piperidin-2-one ring | 120 | Conformational restriction can be favorable for binding by reducing the entropic penalty. |
Note: The data in this table is representative and for illustrative purposes, based on general SAR principles.
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the this compound series, a QSAR model could be developed to predict the activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates.
The development of a QSAR model for this series would typically involve the following steps:
Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological properties.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest) would be used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR equation for this series might look like:
log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + c
Where LogP represents lipophilicity, MW is molecular weight, and HD_Count is the number of hydrogen bond donors.
Pharmacophore Modeling and Lead Optimization Studies for this compound
Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound derivatives would highlight the key features responsible for their interaction with the biological target.
A typical pharmacophore model for this series might include:
A hydrogen bond acceptor feature corresponding to the ether oxygen of the ethoxy group.
An aromatic ring feature representing the phenyl group.
A hydrogen bond donor and acceptor feature from the amide group.
A hydrophobic feature from the ethyl part of the ethoxy group.
Once a pharmacophore model is developed and validated, it can be used for:
Virtual Screening: Searching large chemical databases to identify novel scaffolds that match the pharmacophore and could be potential new leads.
Lead Optimization: Guiding the modification of existing leads to better fit the pharmacophore model, thereby improving their activity. For instance, if the model indicates an unoccupied hydrophobic pocket, a hydrophobic group could be added to the lead structure to interact with this pocket and enhance binding affinity.
Mechanistic Investigations of N 4 Ethoxyphenyl Propanamide and Its Analogues
Elucidation of Molecular Interaction Pathways for N-(4-Ethoxyphenyl)propanamide Derivatives
Understanding how this compound and its analogues function at a molecular level is crucial. This involves detailed studies of their interactions with specific biological macromolecules, primarily enzymes and receptors.
This compound is structurally related to Phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), and much of the mechanistic understanding is derived from studies on phenacetin and its analogues. These compounds are known to interact with several enzyme systems.
One of the primary targets is the cyclooxygenase (COX) family of enzymes. Phenacetin itself is considered a selective COX-3 inhibitor. medchemexpress.cn Its metabolite, p-phenetidine (B124905), is a more potent inhibitor of prostanoid synthesis than the parent compound and shows some preference for COX-2 inhibition over COX-1. nih.gov At higher concentrations, p-phenetidine can also reduce the expression of the COX-2 enzyme in neutrophils. nih.gov Further studies on analogues, such as 2-(2,4-Dichlorophenoxy)-N-(4-ethoxyphenyl)acetamide, have confirmed selective inhibition of COX-2, with molecular docking studies showing effective interaction with the enzyme's active site. smolecule.com
The metabolism of these compounds is heavily influenced by the Cytochrome P450 (CYP) enzyme superfamily. Phenacetin is a well-established probe substrate for CYP1A2 activity in human liver microsomes. medchemexpress.cnhelsinki.fiplos.org The O-deethylation of phenacetin is a marker reaction for CYP1A2 activity. helsinki.fi Kinetic studies have shown that various substances can inhibit this metabolic pathway. For instance, baicalin (B1667713) exhibits mixed-type inhibition of phenacetin metabolism by CYP1A2, with a determined inhibition constant (Ki) of 25.4 µM in human liver microsomes. plos.org Besides oxidation by CYP enzymes, phenacetin also undergoes deacetylation by arylacetamide deacetylase (AADAC) to form p-phenetidine. researchgate.net
Derivatives of this compound have been synthesized and evaluated as inhibitors for a diverse range of other enzymes. These targeted efforts aim to develop compounds with high specificity and potency for various therapeutic applications. For example, certain thiazole-containing analogues have been identified as potential inhibitors of sphingosine (B13886) kinase, an enzyme involved in cell survival and proliferation. Other derivatives have shown potent inhibitory activity against urease and falcipain-2. nih.govbrieflands.com
Table 1: Enzyme Inhibition by this compound and its Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue | Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) | Mechanism Type | Reference |
|---|---|---|---|---|
| p-Phenetidine | COX-2 | Potent at nanomolar levels | Preferential Inhibition | nih.gov |
| Baicalin (inhibitor of phenacetin metabolism) | CYP1A2 | Kᵢ = 25.4 µM | Mixed-type Inhibition | plos.org |
| 2-Cyano-N-(4-methoxyphenyl)acetamide | Dipeptidyl peptidase IV (DPP-IV) | IC₅₀ = 0.06 µM (human) | Potent Inhibition | biosynth.com |
| (R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-[(4-nitrophenyl)methyl]-propanamide (2k) | Falcipain-2 | IC₅₀ = 10.0 µM | Moderate Inhibition | nih.gov |
| 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) | Urease | IC₅₀ = 2.12 µM | Potent Inhibition | brieflands.com |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide (112) | EGFR | IC₅₀ = 0.24 µM | Potent Inhibition | mdpi.com |
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide (112) | Src | IC₅₀ = 0.96 µM | Potent Inhibition | mdpi.com |
The interaction of this compound analogues with various receptors has been a significant area of investigation. These studies often involve modifying the core structure to enhance binding affinity and selectivity for specific receptor subtypes.
A series of substituted phenylalkyl amides were developed as analogues of melatonin (B1676174) to probe the binding site of melatonin receptors in the chicken brain. nih.gov These studies systematically varied the alkyl chain length and the position of substituents on the phenyl ring. A key finding was that an N-propanoyl side chain, as found in this compound, was critical. The compound N-propanoyl-3-(3-methoxyphenyl)propanamine demonstrated a remarkably high binding affinity (Ki = 5.6 nM) for the melatonin receptor. nih.gov This highlights the importance of the propanamide group for receptor interaction. In contrast, a 4-methoxy substitution, analogous to the 4-ethoxy group, led to a significant decrease in binding affinity, suggesting steric or electronic constraints within the receptor's binding pocket. nih.gov
Other research has focused on G protein-coupled receptors (GPCRs). Novel propanamide derivatives have been synthesized as potent and selective agonists for the formyl peptide receptor-2 (FPR2), which plays a role in inflammatory reactions. nih.gov Molecular modeling was used to understand the basis for chiral recognition by the receptor. nih.gov In a separate line of research, derivatives of (-)-cis-N-Normetazocine incorporating an N-phenylpropanamido chain were evaluated for their binding affinity to opioid receptors (MOR, DOR, and KOR), demonstrating that the N-substituent is critical for receptor interaction. mdpi.com
Molecular docking studies have also predicted interactions with other important receptors. Analogues containing a benzimidazole (B57391) core have been shown to bind to vascular endothelial growth factor receptor-2 (VEGFR-2), with predicted hydrogen bond formation with key residues like Cys919 and Asp1046. vulcanchem.com Furthermore, a series of inhibitors were specifically developed to target the epidermal growth factor receptor (EGFR) tyrosine kinase, including mutant forms resistant to other treatments. pdbj.org
Table 2: Receptor Binding Affinity of this compound Analogues This table is interactive. You can sort and filter the data.
| Compound/Analogue | Receptor Target | Binding Affinity (Kᵢ/EC₅₀) | Activity | Reference |
|---|---|---|---|---|
| N-propanoyl-3-(3-methoxyphenyl)propanamine | Melatonin Receptor | Kᵢ = 5.6 nM | Agonist | nih.gov |
| 3-Chloro derivative of propanamide series | Melatonin Receptor | Kᵢ = 113 nM | Agonist | nih.gov |
| (S)-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide ((S)-9a) | Formyl Peptide Receptor-2 (FPR2) | EC₅₀ = 0.25 nM (Ca²⁺ mobilization) | Agonist | nih.gov |
| Normetazocine derivative (14) | Mu-Opioid Receptor (MOR) | Kᵢ = 10.4 nM | Ligand | mdpi.com |
| Normetazocine derivative (14) | Delta-Opioid Receptor (DOR) | Kᵢ = 73.1 nM | Ligand | mdpi.com |
| Normetazocine derivative (14) | Kappa-Opioid Receptor (KOR) | Kᵢ = 2.8 nM | Ligand | mdpi.com |
| (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(1-(4-ethoxyphenyl)ethylidene)propanehydrazide | VEGFR-2 | Docking Score = -9.2 kcal/mol | Predicted Antagonist | vulcanchem.com |
Cellular and Biochemical Target Identification of this compound Compounds
Based on molecular interaction studies, a range of cellular and biochemical targets have been identified for this compound and its derivatives. These targets are diverse, reflecting the broad chemical space explored through structural modifications.
Identified Enzyme Targets:
Cyclooxygenase (COX): Specifically COX-2 and COX-3, involved in inflammation and pain signaling. medchemexpress.cnnih.govsmolecule.com
Cytochrome P450 (CYP) Enzymes: Primarily CYP1A2, a key enzyme in the metabolism of xenobiotics. plos.orgresearchgate.net
Arylacetamide deacetylase (AADAC): An enzyme responsible for the hydrolysis and bioactivation of certain amide-containing compounds. researchgate.net
Sphingosine Kinase: A lipid kinase that regulates cell survival and proliferation.
Dipeptidyl peptidase IV (DPP-IV): An enzyme involved in glucose metabolism. biosynth.com
Urease: A bacterial and plant enzyme, a target for treating certain infections. brieflands.com
Falcipain-2: A cysteine protease from Plasmodium falciparum, a target for antimalarial drugs. nih.gov
Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Src, which are critical in cancer cell signaling. mdpi.compdbj.org
Identified Receptor and Protein Targets:
Melatonin Receptors: GPCRs that regulate circadian rhythms. nih.gov
Opioid Receptors (MOR, DOR, KOR): GPCRs that are primary targets for analgesics. mdpi.com
Formyl Peptide Receptor-2 (FPR2): A GPCR involved in the innate immune response and inflammation. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A tyrosine kinase receptor crucial for angiogenesis. vulcanchem.com
Iron Regulatory Protein 2 (IRP2): A cytosolic protein that senses intracellular iron levels and post-transcriptionally regulates iron metabolism. nih.gov
Exploration of Intracellular Signaling Modulation by this compound Analogues
The interaction of this compound analogues with their molecular targets initiates cascades of intracellular signaling events, leading to a cellular response.
The inhibition of COX enzymes directly impacts the synthesis of prostanoids, such as prostaglandin (B15479496) E2 (PGE2), which are potent signaling molecules in inflammation. nih.gov The ability of p-phenetidine to also reduce COX-2 expression suggests a deeper modulation of the inflammatory signaling pathway beyond simple enzyme inhibition. nih.gov
For analogues targeting GPCRs, signal modulation is a primary outcome. The activation of FPR2 by specific propanamide agonists triggers a canonical GPCR signaling pathway, leading to a rapid increase in intracellular calcium (Ca²⁺) mobilization, a key event in neutrophil activation. nih.gov
Furthermore, the predicted binding of analogues to receptor tyrosine kinases like VEGFR-2 and EGFR implies a potential to modulate critical pathways in cell growth, proliferation, and angiogenesis. vulcanchem.compdbj.org Inhibition of these receptors would block downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer.
Computational Chemistry and Molecular Modeling for N 4 Ethoxyphenyl Propanamide
Quantum Chemical Calculations of N-(4-Ethoxyphenyl)propanamide Electronic Structure
Quantum chemical calculations are employed to understand the distribution of electrons within the this compound molecule, which is fundamental to its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, are performed to find the lowest energy conformation. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral (torsion) angles until a stable structure on the potential energy surface is located.
The optimization reveals key structural parameters. The ethoxy and propanamide groups attached to the phenyl ring are not completely planar. The degree of twist, defined by dihedral angles, influences the molecule's electronic properties and steric profile. By mapping the energy as a function of the rotation around key single bonds (e.g., the C-N amide bond or the C-O ether bond), an energy landscape can be generated, identifying the most stable conformers and the energy barriers between them. mdpi.com
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated)
This table is illustrative, based on typical DFT calculation results for analogous structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O (Amide) | 1.235 | |
| C-N (Amide) | 1.360 | |
| N-C (Aromatic) | 1.415 | |
| C-O (Ether) | 1.370 | |
| Bond Angles (°) ** | ||
| O=C-N | 123.5 | |
| C-N-C | 127.0 | |
| C-O-C | 118.0 | |
| Dihedral Angles (°) ** | ||
| C-C-N-C | 15.0 | |
| C-C-O-C | 5.5 |
Frontier Molecular Orbital (FMO) Analysis and Electronic Transition Characterization
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org
For this compound, the HOMO is typically localized over the electron-rich ethoxy-phenyl ring system, while the LUMO is often distributed across the propanamide group and the aromatic ring. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. rsc.org This analysis is also fundamental for understanding electronic transitions, such as those observed in UV-Visible spectroscopy. The primary electronic transition corresponds to the excitation of an electron from the HOMO to the LUMO. researchgate.net
Theoretical studies on the closely related molecule phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide) provide insight into the expected electronic properties. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for this compound Analog
Data based on DFT calculations for the analog, phenacetin. researchgate.net
| Molecular Orbital | Energy (eV) |
| HOMO | -8.765 |
| LUMO | -2.484 |
| Energy Gap (ΔE) | 6.281 |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide valuable insights into its conformational dynamics in different environments, such as in an aqueous solution or within the binding site of a protein. biorxiv.org
An MD simulation begins with an initial structure, often the optimized geometry from DFT calculations. By solving Newton's equations of motion for the system, the simulation tracks the trajectory of each atom over a set period, from picoseconds to microseconds. This allows for the exploration of the molecule's accessible conformations and the relative time it spends in each state.
When studying ligand-target interactions, this compound can be placed in the active site of a target protein. The MD simulation then models the dynamic interplay between the ligand and the protein, revealing the stability of key interactions (like hydrogen bonds), the role of surrounding water molecules, and conformational changes in both the ligand and the protein upon binding. nsf.gov This provides a more realistic view of the binding event than static models.
Molecular Docking Studies for this compound Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. chemrevlett.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.
For this compound, docking studies can be performed against various protein targets, such as enzymes involved in pain and inflammation pathways like cyclooxygenase (COX). nih.govsemanticscholar.org The process involves placing the ligand in the protein's active site and using a scoring function to evaluate thousands of possible binding poses. The best poses are ranked based on their binding affinity or docking score, which estimates the binding free energy. researchgate.net
These studies can identify specific amino acid residues that interact with the ligand. For this compound, key interactions would likely involve:
Hydrogen bonding: The amide N-H group can act as a hydrogen bond donor, while the amide and ether oxygen atoms can act as acceptors.
Hydrophobic interactions: The phenyl ring and ethyl group can form favorable interactions with nonpolar residues in the binding pocket.
π-π stacking: The aromatic ring may interact with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.
Computational studies on phenacetin derivatives have explored their binding to pain-related cell lines, identifying key interacting residues and predicting binding affinities. researchgate.net
Table 3: Illustrative Molecular Docking Results for this compound
This table is a representative example based on docking studies of analogous compounds. researchgate.netnih.gov
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 | -8.5 | Arg120, Tyr355 | Hydrogen Bond |
| (COX-2) | Val523, Leu352 | Hydrophobic | |
| Phe518 | π-π Stacking |
Prediction of Spectroscopic Parameters from Theoretical Calculations
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. DFT is commonly used to calculate NMR (Nuclear Magnetic Resonance) chemical shifts and vibrational frequencies (IR and Raman). researchgate.net
The process involves first obtaining the optimized molecular geometry. Then, properties like magnetic shielding tensors (for NMR) are calculated for each nucleus. chemaxon.com These theoretical values are often scaled to account for systematic errors in the computational method and to improve agreement with experimental spectra. For this compound, predicting the 1H and 13C NMR spectra allows for the assignment of each peak to a specific atom in the molecule. This is particularly useful for complex structures or for distinguishing between isomers. A comparison with the experimental spectrum of the very similar compound phenacetin shows the expected chemical shifts. thermofisher.com
Table 4: Comparison of Experimental 1H NMR Shifts for Phenacetin and Representative Calculated Shifts
Experimental data for phenacetin in CDCl₃. thermofisher.com Calculated values are hypothetical for this compound, demonstrating typical predictive accuracy.
| Proton Group | Experimental Shift (ppm) (Phenacetin) | Representative Calculated Shift (ppm) |
| -CH₃ (Acetyl/Propanoyl) | 2.1 | 2.2 |
| -CH₂- (Propanoyl) | N/A | 2.4 |
| -O-CH₂- (Ethoxy) | 4.0 | 4.1 |
| -CH₃ (Ethoxy) | 1.4 | 1.5 |
| Aromatic Protons | 6.8 - 7.3 | 6.9 - 7.4 |
| -NH- (Amide) | 8.1 | 8.0 |
Advanced Analytical and Spectroscopic Research Techniques Applied to N 4 Ethoxyphenyl Propanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For N-(4-Ethoxyphenyl)propanamide, ¹H and ¹³C NMR provide unambiguous evidence for its molecular framework by probing the chemical environment of each hydrogen and carbon atom.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethoxy group, the propanamide moiety, and the para-substituted aromatic ring are observed. The ethoxy group presents a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons due to spin-spin coupling. thermofisher.com The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. thermofisher.com The propanamide group's ethyl protons also form a triplet and quartet pattern, while the amide proton (NH) appears as a singlet, which can be broad due to quadrupole relaxation of the adjacent nitrogen atom. thermofisher.com
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The spectrum would show signals for the two carbons of the ethoxy group, the two carbons of the propanamide's ethyl group, the carbonyl carbon of the amide, and the distinct carbons of the aromatic ring. Computational and experimental studies on related N-phenylpropanamide structures support the assignment of these chemical shifts. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Propanamide CH₃ | ~1.2 (triplet) | ~10 |
| Propanamide CH₂ | ~2.4 (quartet) | ~30 |
| Amide NH | ~7.5-8.5 (broad singlet) | - |
| Ethoxy CH₃ | ~1.4 (triplet) | ~15 |
| Ethoxy OCH₂ | ~4.0 (quartet) | ~64 |
| Aromatic CH (ortho to NHCO) | ~7.4 (doublet) | ~122 |
| Aromatic CH (ortho to OCH₂CH₃) | ~6.9 (doublet) | ~115 |
| Aromatic C (ipso, C-NHCO) | - | ~131 |
| Aromatic C (ipso, C-O) | - | ~156 |
| Amide C=O | - | ~172 |
Note: These are predicted values based on data from analogous structures. Actual experimental values may vary slightly.
Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which helps confirm its structure. In an electron ionization (EI) mass spectrum, the molecule will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (179.22 g/mol ). ojp.gov
The fragmentation of this compound is predictable based on the functional groups present. Key fragmentation pathways include:
Alpha-cleavage adjacent to the carbonyl group, leading to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 150.
Cleavage of the amide bond , which can occur in two ways. Loss of the propanoyl group can lead to the formation of the 4-ethoxyaniline radical cation at m/z 137. Alternatively, cleavage can produce a propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57.
McLafferty rearrangement , if sterically feasible, could lead to a characteristic fragment.
Cleavage within the ethoxy group , such as the loss of an ethyl radical (•CH₂CH₃) from the ether, resulting in a fragment ion at m/z 150, or the loss of ethene (C₂H₄) via a rearrangement, giving a fragment corresponding to N-(4-hydroxyphenyl)propanamide at m/z 151.
Analysis of these fragment ions allows for a detailed confirmation of the compound's proposed structure. docbrown.info
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 179 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 151 | [C₉H₁₁NO₂]⁺ | Loss of ethene (C₂H₄) |
| 150 | [C₉H₁₀NO₂]⁺ | Loss of ethyl radical (•C₂H₅) |
| 137 | [C₈H₁₁NO]⁺ | Cleavage of amide C-N bond |
| 109 | [C₆H₅O]⁺ | Loss of CO from phenoxy-type fragments |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. docbrown.info These methods are excellent for identifying the functional groups present in this compound.
The IR spectrum of this compound is expected to show several characteristic absorption bands. docbrown.info A prominent band for the N-H stretching vibration of the secondary amide appears in the region of 3350-3250 cm⁻¹. The C=O stretching vibration (Amide I band) results in a very strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band), coupled with C-N stretching, is found near 1550 cm⁻¹. docbrown.info
Raman spectroscopy provides complementary information. While C=O stretching is also visible, aromatic ring vibrations and C-C backbone stretches are often more prominent in the Raman spectrum compared to the IR spectrum. researchgate.netdergipark.org.tr
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3350-3250 | IR, Raman |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| C=O Stretch (Amide I) | ~1650 | IR (Strong), Raman |
| N-H Bend (Amide II) | ~1550 | IR (Strong) |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
UV-Visible Spectroscopy for Electronic Absorption Characteristics
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The spectrum of this compound is dominated by the substituted aromatic ring, which acts as the principal chromophore. The presence of the ethoxy group (-OC₂H₅) and the propanamide group (-NHCOCH₂CH₃) as substituents on the benzene ring influences the absorption maxima (λ_max).
Both the ether's oxygen and the amide's nitrogen have lone pairs of electrons that can be donated to the aromatic ring (auxochromic effect), which typically shifts the absorption bands to longer wavelengths (a bathochromic shift) and increases their intensity. The electronic spectrum is expected to show strong absorptions corresponding to π→π* transitions of the benzene ring. Computational and experimental studies on similar molecules confirm these electronic properties. researchgate.netresearchgate.net This data is crucial for quantitative analysis methods like HPLC that use a UV detector.
Chromatographic Method Development for this compound Purity Analysis and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, making them vital for purity assessment and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. mdpi.com This involves a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase.
The separation is achieved by varying the composition of the mobile phase, often a mixture of water (or buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of all components in a mixture. uq.edu.au Detection is typically performed using a UV detector set at a wavelength where the analyte shows maximum absorbance, as determined by its UV spectrum. mdpi.com
Table 4: Representative RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at λ_max (e.g., ~245 nm) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound has sufficient volatility to be analyzed by GC, often in conjunction with a mass spectrometer (GC-MS) for definitive peak identification. orientjchem.orgintegrityresjournals.org
In a typical GC method, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, often coated with a non-polar stationary phase like 5% phenyl polysiloxane (e.g., HP-5MS), separates components based on their boiling points and interactions with the stationary phase. orientjchem.org The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for structural identification. orientjchem.org
Table 5: Representative GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of this compound, also known as phenacetin (B1679774). Its application is crucial for rapidly monitoring the progress of synthesis, identifying the product, and assessing its purity against starting materials and potential byproducts. The principle of TLC relies on the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase, leading to separation based on polarity.
In the analysis of this compound and its derivatives, silica (B1680970) gel is the most commonly employed stationary phase. brainly.com This polar adsorbent is coated as a thin layer on a support plate, typically made of aluminum or glass. ajol.info The separation is achieved by developing the plate in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents.
The choice of the mobile phase is critical for achieving effective separation. For compounds like this compound, mobile phases typically consist of a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate (B1210297). ajol.infoijmpronline.com The polarity of the mobile phase can be finely tuned by adjusting the ratio of these solvents to optimize the separation of the target compound from impurities.
After the mobile phase has ascended the plate, the separated compounds appear as spots. These spots are often visualized under a UV lamp at 254 nm, where compounds that absorb UV light appear as dark spots against a fluorescent background. ajol.info
The position of a compound on the developed chromatogram is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. brainly.com The Rf value is a characteristic property of a compound in a specific TLC system (stationary phase and mobile phase).
In a typical TLC setup with a polar stationary phase like silica gel and a less polar mobile phase, less polar compounds travel further up the plate, resulting in a higher Rf value. Conversely, more polar compounds interact more strongly with the silica gel and have lower Rf values. brainly.com this compound is less polar than its precursor, acetaminophen (B1664979), due to the ether linkage replacing the hydroxyl group. Consequently, this compound exhibits a higher Rf value than acetaminophen when separated on a silica gel plate. brainly.comyoutube.com
Detailed Research Findings
Research demonstrates the utility of TLC in various aspects of this compound chemistry. It is routinely used to monitor the synthesis of phenacetin from acetaminophen, allowing for the visual tracking of the starting material's consumption and the product's formation. youtube.comstudycorgi.com In one documented experiment using ethyl acetate as the mobile phase, this compound (phenacetin) traveled 2.4 cm while the solvent front traveled 4.5 cm, yielding an Rf value of 0.53. In the same system, the more polar acetaminophen traveled 2.0 cm, resulting in a lower Rf value of 0.44. youtube.com
TLC is also integral to the purification and characterization of newly synthesized propanamide derivatives. For instance, in the synthesis of various N-aryl/aralkyl/alkyl-3-bromopropanamides, TLC is used to monitor the reaction's progress. ajol.info Similarly, studies on other N-substituted propanamides report the use of TLC to confirm product formation and determine Rf values, which serve as a preliminary check of purity and identity. ajol.infoijmpronline.com The technique is also used for the identification and measurement of components in pharmaceutical combinations. researchgate.net
The following tables summarize Rf values for this compound and related compounds from various research findings.
Table 1: Comparative TLC Data of this compound and Acetaminophen
| Compound | Stationary Phase | Mobile Phase | Distance Traveled by Compound (cm) | Distance Traveled by Solvent Front (cm) | Calculated Rf Value | Source |
| This compound | Silica Gel | Ethyl Acetate | 2.4 | 4.5 | 0.53 | youtube.com |
| Acetaminophen | Silica Gel | Ethyl Acetate | 2.0 | 4.5 | 0.44 | youtube.com |
Table 2: Rf Values of Related Propanamide Derivatives in TLC
| Compound | Mobile Phase (Eluent) | Rf Value | Source |
| 2-(4-bromophenyl)-2-methyl-N-phenylpropanamide | EtOAc: n-hexane = 4:6 | 0.45 | ijmpronline.com |
| 2-(4-bromophenyl)-N-(4-hydroxyphenyl)-2-methylpropanamide | EtOAc: n-hexane = 4:6 | 0.50 | ijmpronline.com |
| 2-(4-bromophenyl)-N-(4-methoxyphenyl)-2-methylpropanamide | EtOAc: n-hexane = 5:5 | 0.50 | ijmpronline.com |
| 2-(4-bromophenyl)-2-methyl-N-(pyridin-3-yl)propane amide | EtOAc: n-hexane = 3:7 | 0.45 | ijmpronline.com |
| 2-(4-bromophenyl)-N-(4-carboxyphenyl)-2-methylpropanamide | EtOAc: n-hexane = 4:6 | 0.45 | ijmpronline.com |
Supramolecular Chemistry and Crystal Engineering of N 4 Ethoxyphenyl Propanamide
Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline N-(4-Ethoxyphenyl)propanamide Structures
In the crystalline state, this compound molecules are expected to be interconnected by a network of hydrogen bonds. The primary hydrogen bond donor is the amide N-H group, while the carbonyl oxygen atom is the primary acceptor. This leads to the formation of N−H···O=C hydrogen bonds, a common and robust interaction in amide-containing crystals. iucr.orgacs.org These interactions can lead to the formation of characteristic supramolecular motifs.
For instance, in analogous secondary aryl amides, these N-H···O hydrogen bonds often lead to the formation of chains or dimers. rsc.org In many para-substituted acetanilides, two dominant amide-amide hydrogen bond geometries are frequently observed. researchgate.net One common motif is the catemer, where molecules are linked into chains. iucr.org Another is the formation of centrosymmetric dimers.
In addition to the strong N-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions are also likely to play a significant role in stabilizing the crystal packing. iucr.org The ethoxy group and the aromatic ring provide additional sites for such weak interactions. The crystal structure of the related compound, N-(4-ethoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, showcases the formation of inversion-related dimers through C—H⋯O hydrogen bonds, with further stabilization from intermolecular N—H⋯O and C—H⋯O hydrogen bonds involving water molecules. iucr.org
A hypothetical representation of potential hydrogen bonding in this compound is detailed in the table below, based on common interactions found in similar structures.
| Donor | Acceptor | Type of Interaction | Probable Motif |
| N-H (amide) | O=C (amide) | Strong Hydrogen Bond | Chain or Dimer |
| C-H (aromatic) | O=C (amide) | Weak Hydrogen Bond | 3D Network |
| C-H (aliphatic) | O (ethoxy) | Weak Hydrogen Bond | 3D Network |
| C-H (aromatic) | π-system (aromatic) | C-H···π Interaction | Stacking |
Studies on Crystal Packing Architectures and Their Modulations
Studies on a wide range of monosubstituted acetanilides have shown that the amide functional group often has a more significant impact on the crystal packing than the substituents on the phenyl ring. acs.orgresearchgate.net This suggests that the hydrogen-bonded amide chains or dimers will likely be a dominant feature in the crystal structure of this compound. The ethoxyphenyl groups would then pack in a way that accommodates these primary structures.
Co-crystallization and Polymorphism Research of this compound
Co-crystallization:
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a compound by incorporating a second molecular species (a coformer) into the crystal lattice. nih.gov For this compound, co-crystallization can be explored to potentially improve properties like solubility or stability.
The amide group in this compound can form robust supramolecular heterosynthons with complementary functional groups on coformers. semanticscholar.org Carboxylic acids are excellent candidates for coformers, as they can form strong O-H···O=C(amide) or N-H···O=C(acid) hydrogen bonds. iucr.org Other potential coformers include other amides (to form amide-amide heterosynthons), phenols, and pyridines. semanticscholar.orgmdpi.com A systematic study involving various coformers could lead to a range of novel crystalline phases with tailored properties. For example, co-crystallization of primary aromatic amides with sulfoxides has been shown to "unzip" the typical amide dimer, leading to new packing arrangements. ucc.ieacs.org
Polymorphism:
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and organic compounds. acs.orgresearchgate.net Given the conformational flexibility of the ethoxy and propanamide groups in this compound, the existence of polymorphs is highly probable. solubilityofthings.comku.dk
Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Studies on analogous acetanilides have revealed the existence of multiple polymorphic forms. researchgate.netresearchgate.net The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities. A thorough polymorphic screen would be necessary to identify and characterize the different crystalline forms of this compound. Solid-state NMR (13C CP/MAS) can be a valuable tool to investigate the presence of different conformers or polymorphs in the solid state. nih.gov
Self-Assembly Principles and Supramolecular Synthon Design
The self-assembly of this compound into its crystalline form is guided by the principles of molecular recognition and the formation of predictable supramolecular synthons. mdpi.com Supramolecular synthons are robust and recurring patterns of intermolecular interactions.
For this compound, the most prominent synthon is expected to be the amide-amide homosynthon , where two amide groups interact via a pair of N-H···O hydrogen bonds to form a centrosymmetric dimer with an R2(2)(8) graph set notation. researchgate.nettandfonline.com This is a very common and predictable synthon in primary and secondary amides. semanticscholar.org Alternatively, a catemer synthon involving a chain of N-H···O hydrogen bonds might be formed.
By introducing coformers, supramolecular heterosynthons can be designed. For example, co-crystallization with a carboxylic acid could lead to an amide-acid heterosynthon , which is generally more favorable than the amide-amide homosynthon. iucr.org The design of these synthons allows for a rational approach to crystal engineering, enabling the construction of new solid forms with desired architectures and properties. The self-assembly of N-phenylamides is a topic of significant interest, with studies exploring how various interactions, including hydrogen bonds and π-π stacking, direct the formation of supramolecular structures. nih.govpsu.edu
Below is a table summarizing key supramolecular synthons relevant to this compound.
| Synthon Type | Interacting Groups | Resulting Motif |
| Homosynthon | Amide --- Amide | Centrosymmetric Dimer (R2(2)(8)) or Chain |
| Heterosynthon | Amide --- Carboxylic Acid | Dimer or Chain |
| Heterosynthon | Amide --- Pyridine | Dimer or Chain |
| Heterosynthon | Amide --- Phenol | Dimer or Chain |
Environmental and Green Chemistry Aspects of N 4 Ethoxyphenyl Propanamide Research
Investigation of Degradation Pathways and Environmental Fate
Direct research on the degradation pathways and environmental fate of N-(4-Ethoxyphenyl)propanamide is limited. However, insights can be drawn from studies on structurally similar compounds, such as N-(4-ethoxyphenyl)acetamide (Phenacetin), which differs only by a single carbon in the acyl chain.
The environmental fate of organic compounds is influenced by properties like water solubility, octanol-water partition coefficient (log Kow), and soil organic carbon-water (B12546825) partitioning coefficient (log Koc). For related substances, such as certain disperse dyes containing a propanamide structure, the expectation is that upon release into wastewater, they will likely partition to particles due to their hydrophobic nature and ultimately accumulate in sediments and soil amended with sewage sludge. canada.ca A significant portion is also expected to end up in solid waste disposal sites. canada.ca
Biodegradation is a key process in the environmental breakdown of such compounds. Studies on the analogue N-(4-ethoxyphenyl)acetamide show that it is not readily biodegradable. In a 14-day test, it exhibited only 8.4% biodegradation. nite.go.jp Another study using a modified MITI test in both river and sea water with a mixed culture inoculum showed a 32% degradation over 14 days, suggesting that its persistence in aquatic environments could be a concern. chemikalieninfo.de The products of degradation for Phenacetin (B1679774) are noted to be less toxic than the parent compound. thinksrs.com Given the structural similarity, this compound may exhibit comparable behavior, characterized by slow biodegradation in aquatic environments.
Table 1: Biodegradation Data for the Analogue Compound N-(4-ethoxyphenyl)acetamide
| Test Parameter | Duration | Degradation | Method | Inoculum | Water Type | Initial Conc. | Reference |
| BOD | 14 Days | 8.4% | OECD 301C | Microorganisms | Not Specified | Not Specified | nite.go.jp |
| BOD | 14 Days | 32% | OECD 302C | Mixed Culture | River & Sea Water | 5 ppm | chemikalieninfo.de |
Hydrolysis represents another potential degradation pathway. For a related compound, 3-Chloro-N-(4-methoxyphenyl)propanamide, hydrolysis is a known degradation route, forming 4-methoxyaniline and 3-chloropropanoic acid. It is plausible that this compound could similarly hydrolyze at the amide bond to yield 4-ethoxyaniline and propanoic acid, especially under acidic or basic conditions.
Development of Sustainable and Green Synthesis Methods for this compound
Traditional synthesis of N-aryl propanamides often involves reacting an aniline (B41778) derivative with a propanoyl halide or anhydride (B1165640). For instance, a conventional synthesis of 2-chloro-N-(4-ethoxyphenyl)propanamide involves the reaction of 4-ethoxyaniline with 2-chloropropanoyl chloride. bipublication.com These methods can be effective but often rely on harsh reagents and volatile organic solvents, generating significant waste. In response, green chemistry principles are being applied to develop more sustainable alternatives.
Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:
Biocatalytic Approaches: The use of enzymes as catalysts offers high selectivity under mild conditions. For the synthesis of a related compound, 3-chloro-N-(4-hydroxyphenyl)propanamide, immobilized Candida antarctica lipase (B570770) B (CAL-B) has been used to catalyze the amidation in an ionic liquid. This method avoids the use of halogenated solvents and allows for enzyme recycling, although it may result in lower conversion rates compared to traditional chemical methods.
Mechanochemical Synthesis: This solvent-free technique involves using mechanical force, such as ball milling, to initiate chemical reactions. The synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide has been achieved by ball milling 4-aminophenol (B1666318) and 3-chloropropionic acid, demonstrating a green alternative that eliminates the need for solvents.
Microwave and Ultrasound-Assisted Synthesis: These methods can significantly reduce reaction times and improve yields by providing efficient energy transfer. The synthesis of various thiazole (B1198619) derivatives has been successfully conducted using microwave and ultrasound-mediated techniques, highlighting their potential as greener alternatives to conventional refluxing. researchgate.net
Continuous Flow Methodologies: Continuous flow systems offer enhanced mass and heat transfer, which can lead to higher yields, shorter reaction times, and suppressed side reactions compared to batch processes. A two-phase flow system has been used for the synthesis of 3-chloro-N-(4-hydroxyphenyl)propanamide, achieving high yields with residence times under eight minutes and minimizing byproduct formation.
Table 2: Comparison of Synthesis Methods for Related Propanamides
| Method | Catalyst/Reagent | Solvent | Conditions | Yield | Key Advantages | Reference |
| Conventional | 2-chloropropanoyl chloride, triethylamine (B128534) | Acetonitrile (B52724) | Reflux, 4h | 89% | High yield | bipublication.com |
| Biocatalytic | Immobilized CAL-B | Ionic Liquid | 50°C, 24h | 58-62% | Enzyme recycling, no halogenated solvents | |
| Mechanochemical | None | Solvent-free | Ball milling, 400 rpm | - | Solvent-free | |
| Continuous Flow | - | Two-phase system | 25°C, <8 min residence | 76-80% | Fast reaction, suppressed side reactions |
The application of these green chemistry techniques to the synthesis of this compound could significantly reduce its environmental footprint by minimizing solvent use, energy consumption, and waste generation.
Future Directions and Emerging Research Avenues for N 4 Ethoxyphenyl Propanamide
Application of Artificial Intelligence and Machine Learning in N-(4-Ethoxyphenyl)propanamide Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of new molecules. For this compound, AI and machine learning (ML) offer powerful tools to accelerate the identification of novel derivatives with enhanced properties.
Deep learning models, a subset of AI, can further enhance this process by recognizing complex patterns in molecular data that may not be apparent through conventional analysis. preprints.org These models can be trained on existing data of this compound and its analogs to generate novel molecular structures with optimized characteristics, such as improved binding affinity to a specific biological target or better pharmacokinetic profiles. preprints.orgchemrxiv.org The use of generative AI can even propose entirely new molecular blueprints based on the three-dimensional surface of a target protein, offering a paradigm shift in rational drug design.
Table 1: Impact of AI/ML on this compound Derivative Discovery
| AI/ML Application | Predicted Outcome for this compound Research |
| Predictive QSAR Modeling | Rapid identification of derivatives with high therapeutic potential. |
| Virtual Screening | Cost-effective and time-efficient exploration of vast chemical libraries. |
| Generative Molecular Design | Creation of novel derivatives with optimized properties. |
| Target Identification | Uncovering new biological targets for this compound-based therapies. |
High-Throughput Screening (HTS) of this compound Chemical Libraries
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. The creation and screening of chemical libraries centered around the this compound scaffold hold immense promise for identifying new lead compounds.
These libraries can be designed to explore a wide range of chemical diversity by systematically modifying different parts of the this compound molecule. For instance, variations can be introduced to the ethoxyphenyl group, the propanamide chain, or by adding different functional groups. Screening these libraries against various biological targets, such as enzymes or receptors implicated in disease, can quickly pinpoint "hit" compounds with desired activity. nih.gov
HTS campaigns have been successfully employed to identify inhibitors for various therapeutic targets, and similar strategies can be applied to this compound derivatives. nih.gov For example, a library of these compounds could be screened for antimicrobial or anticancer properties. smolecule.com The data generated from HTS not only identifies active compounds but also provides valuable structure-activity relationship (SAR) information, which can guide the further optimization of lead molecules. nih.gov
Table 2: HTS Workflow for this compound Libraries
| HTS Stage | Description |
| Library Design & Synthesis | Creation of a diverse collection of this compound analogs. |
| Assay Development | Establishment of a robust and automated biological assay for screening. |
| High-Throughput Screening | Rapid testing of the entire compound library. |
| Hit Identification & Validation | Identification and confirmation of active compounds. |
| Lead Optimization | Chemical modification of hits to improve potency and other properties. |
Potential for this compound Derivatives in Advanced Materials Science
Beyond its biomedical potential, the unique chemical structure of this compound makes it and its derivatives interesting candidates for applications in advanced materials science. The presence of both aromatic and amide functionalities provides opportunities for creating novel polymers and coatings with specific properties. smolecule.com
Derivatives of this compound could be synthesized to act as monomers for polymerization, leading to the creation of new materials with tailored thermal, mechanical, or optical properties. For instance, the incorporation of this scaffold into a polymer backbone could enhance its thermal stability or modify its refractive index.
Furthermore, the ability of related thiazole (B1198619) derivatives to act as corrosion inhibitors suggests a potential application for this compound-based compounds in protecting metal surfaces. vulcanchem.com The amide and ethoxy groups could facilitate the adsorption of these molecules onto a metal surface, forming a protective layer that prevents corrosion. Research in this area could lead to the development of new, more effective, and environmentally friendly corrosion inhibitors.
Table 3: Potential Material Science Applications of this compound Derivatives
| Application Area | Potential Role of this compound Derivatives |
| Polymer Chemistry | As monomers for the synthesis of novel polymers with tailored properties. |
| Coatings | As components in the formulation of advanced coatings with enhanced durability or functionality. |
| Corrosion Inhibition | As effective and potentially eco-friendly corrosion inhibitors for various metals. |
Q & A
Basic: What are the common synthetic routes for N-(4-Ethoxyphenyl)propanamide?
Methodological Answer:
The compound is typically synthesized via acylation of 4-ethoxyaniline using propionic acid derivatives. Key steps include:
- Route 1 : Reacting 4-ethoxyaniline with propionyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) to form the amide bond. Purification via recrystallization yields the product .
- Route 2 : Using propionic anhydride as the acylating agent in a refluxing toluene system with catalytic sulfuric acid, followed by neutralization and column chromatography .
Table 1 : Comparison of Synthetic Routes
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Propionyl Chloride | 75–84% | Anhydrous DCM, 0–5°C | |
| Propionic Anhydride | 70–80% | Reflux in toluene, H₂SO₄ |
Advanced: How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the ethoxyphenyl group (e.g., aromatic protons at δ 6.8–7.4 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) and propanamide backbone (amide NH at δ 8.3–8.5 ppm, CH₂/CH₃ at δ 1.0–2.5 ppm) .
- X-ray Crystallography : Resolves conformational isomerism. For example, crystal packing in N-(4-methoxyphenyl)propanamide analogs reveals planar amide groups and intermolecular hydrogen bonding .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Management : Segregate organic waste containing the compound and dispose via licensed hazardous waste facilities to prevent environmental contamination .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use eyewash stations immediately .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer:
- Temperature Control : Lowering reaction temperatures (0–5°C) reduces side reactions like over-acylation or hydrolysis .
- Catalyst Screening : Replace traditional acids (e.g., H₂SO₄) with milder catalysts (e.g., DMAP) to enhance regioselectivity .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before byproduct accumulation .
Table 2 : Byproduct Analysis in Synthesis
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Di-acylated derivative | Excess acylating agent | Stoichiometric reagent use |
| Hydrolyzed product | Moisture in solvent | Anhydrous conditions |
Advanced: What strategies validate this compound’s biological activity in enzyme inhibition studies?
Methodological Answer:
- In Vitro Assays : Test PDE9A inhibition using fluorescent substrates (e.g., 3’,5’-cGMP) and measure IC₅₀ values. For example, derivatives showed IC₅₀ = 50–100 nM in PDE9A inhibition .
- Molecular Docking : Simulate binding to PDE9A’s catalytic domain (PDB: 4D3C) to identify key interactions (e.g., hydrogen bonds with Tyr424, hydrophobic contacts with Phe441) .
- Selectivity Profiling : Compare activity across PDE isoforms (e.g., PDE1, PDE5) to confirm specificity .
Advanced: How to address discrepancies in reported biological activity data for structural analogs?
Methodological Answer:
- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, substrate concentration) .
- Structural Validation : Confirm analog purity via NMR/X-ray to rule out isomer contamination .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC₅₀ values for PDE9 inhibitors) to identify outliers .
Basic: What solubility and stability profiles are relevant for this compound in experimental design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
